Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate
Description
Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a quinoline core fused with a thiazole ring. The quinoline moiety is substituted with an allyl group at the N1 position, a hydroxyl group at C4, and a ketone at C2. The thiazole ring is functionalized with an acetamide linker (via a carbonyl group) and an ethyl acetate ester at C4 (Fig. 1).
Properties
Molecular Formula |
C20H19N3O5S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H19N3O5S/c1-3-9-23-14-8-6-5-7-13(14)17(25)16(19(23)27)18(26)22-20-21-12(11-29-20)10-15(24)28-4-2/h3,5-8,11,25H,1,4,9-10H2,2H3,(H,21,22,26) |
InChI Key |
GXZDMSBRKQXIFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, affecting its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the allyl and thiazole groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The thiazole ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Key Structural Features :
- Quinoline Core: The 1,2-dihydroquinolin-2-one scaffold provides a planar aromatic system, enabling π-π stacking interactions.
- Thiazole-Acetamide Linkage : The 1,3-thiazole ring, coupled with an acetamide group, enhances hydrogen-bonding capacity and solubility.
- Ethyl Ester : The terminal ethyl acetate group improves lipophilicity, influencing pharmacokinetic properties.
Comparison with Similar Compounds
The compound belongs to a broader class of quinoline-thiazole hybrids. Below is a comparative analysis of structurally analogous molecules, focusing on substitutions, synthetic routes, and inferred bioactivity.
Substituent Variations on the Quinoline Core
a) Ethyl (2-{[(4-Hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
- Structural Difference : The N1-allyl group is replaced with an isobutyl chain.
- Impact : The bulkier isobutyl group may reduce membrane permeability compared to the allyl derivative. However, it could enhance binding to hydrophobic pockets in target proteins .
- Molecular Weight : 429.491 g/mol (vs. ~423 g/mol for the allyl analog, estimated).
b) Methyl 2-[(1,2-Dihydro-4-Hydroxy-2-Oxo-1-Phenylquinolin-3-Yl) Carbonylamino] Alkanoates
- Structural Difference : The N1 substituent is phenyl instead of allyl/isobutyl, and the thiazole ring is absent.
- The absence of a thiazole ring reduces hydrogen-bonding capacity, possibly diminishing antimicrobial activity .
c) Ethyl 2-Oxo-1,2-dihydroquinoline-3-carboxylate
- Structural Difference : Lacks both the thiazole ring and the acetamide linker.
- Synthetic Utility : Serves as a precursor for more complex derivatives. The simplified structure is less biologically active but easier to synthesize .
Thiazole Ring Modifications
a) Ethyl 4-Benzamido-5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate
- Structural Difference : Replaces the thiazole with a 1,2,4-triazole ring.
- Impact: Triazoles exhibit stronger metal-coordination ability but reduced metabolic stability compared to thiazoles. This derivative shows anticarcinogenic and antiviral activity .
b) (2Z)-Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-(Methoxyimino)ethanoate
Key Observations :
- The allyl-quinoline-thiazole hybrid’s synthesis is less documented, suggesting a need for optimization.
- Triethylamine is critical for activating carboxylate intermediates in phenyl-substituted analogs .
- High yields in pyrazole-quinoxaline hybrids highlight the efficiency of cesium carbonate as a base .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
